molecular formula C7H15NO B596961 3-(2-Methylpropoxy)azetidine CAS No. 1260879-20-6

3-(2-Methylpropoxy)azetidine

Cat. No.: B596961
CAS No.: 1260879-20-6
M. Wt: 129.203
InChI Key: HSLSAGACOQSNDF-UHFFFAOYSA-N
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Description

3-(2-Methylpropoxy)azetidine is a four-membered nitrogen-containing heterocycle Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropoxy)azetidine typically involves the reaction of azetidine with isobutyl alcohol under specific conditions. One common method includes the use of a base to deprotonate the azetidine, followed by nucleophilic substitution with isobutyl alcohol . Another approach involves the cyclization of 1,3-aminopropanols using a modified Mitsunobu reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropoxy)azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield azetidine oxides, while reduction could produce various amines.

Scientific Research Applications

3-(2-Methylpropoxy)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methylpropoxy)azetidine involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates reactions with various biological molecules, potentially leading to the formation of stable complexes. These interactions can affect biological pathways and processes, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methylpropoxy)azetidine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability characteristics. This makes it particularly useful in applications where controlled reactivity is desired, such as in the synthesis of complex organic molecules and potential pharmaceutical agents .

Properties

IUPAC Name

3-(2-methylpropoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(2)5-9-7-3-8-4-7/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLSAGACOQSNDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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